Laschiatrion

Description

Structure

3D Structure

Properties

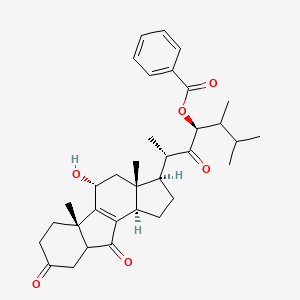

Molecular Formula |

C34H44O6 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(2S,4S)-2-[(3R,3aR,5R,5bS,10bR)-5-hydroxy-3a,5b-dimethyl-8,10-dioxo-1,2,3,4,5,6,7,9,9a,10b-decahydrocyclopenta[a]fluoren-3-yl]-5,6-dimethyl-3-oxoheptan-4-yl] benzoate |

InChI |

InChI=1S/C34H44O6/c1-18(2)19(3)31(40-32(39)21-10-8-7-9-11-21)29(37)20(4)23-12-13-24-27-28(26(36)17-34(23,24)6)33(5)15-14-22(35)16-25(33)30(27)38/h7-11,18-20,23-26,31,36H,12-17H2,1-6H3/t19?,20-,23+,24-,25?,26+,31-,33-,34+/m0/s1 |

InChI Key |

IMEAYGLFTXMMLU-NXUYMSFDSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H](C3=C2C(=O)C4[C@@]3(CCC(=O)C4)C)O)C)C(=O)[C@H](C(C)C(C)C)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC(C3=C2C(=O)C4C3(CCC(=O)C4)C)O)C)OC(=O)C5=CC=CC=C5 |

Synonyms |

laschiatrion |

Origin of Product |

United States |

Discovery and Isolation Methodologies for Laschiatrion

Strategies for Identifying Novel Lead Compounds

The discovery of Laschiatrion was the result of a systematic approach to identifying novel lead compounds from natural sources, specifically fungi. The process began with large-scale screening of fungal extracts for bioactivity. This is a common strategy in the search for new therapeutic agents, as fungi are known to produce a diverse array of secondary metabolites with potent biological activities. nih.govresearchgate.nettandfonline.comasm.orgnih.gov

The initial phase involved the cultivation of various fungal strains, including Favolaschia sp., under different conditions to encourage the production of a wide range of secondary metabolites. nih.gov Extracts from these cultures were then subjected to a battery of bioassays to detect antifungal properties. The primary screening assays are designed to be high-throughput, allowing for the rapid assessment of a large number of samples.

A key strategy in this phase is the use of diverse and clinically relevant fungal pathogens as test organisms. This ensures that any identified "hits" have the potential for broad-spectrum antifungal activity. Once an extract demonstrates promising activity, it undergoes a process of dereplication. Dereplication aims to quickly identify known compounds in the active extracts, thereby avoiding the time-consuming process of re-isolating and re-characterizing previously discovered molecules. This is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the chemical profiles of the active extracts with databases of known natural products.

The extract from Favolaschia sp. 87129 showed significant and reproducible antifungal activity, and importantly, the active component did not correspond to any known antifungal agents in the databases, marking it as a priority for further investigation.

| Strategy | Description | Application in this compound Discovery |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly assaying a large number of fungal extracts against pathogenic fungi to identify bioactivity. | Initial identification of the Favolaschia sp. 87129 extract as having potent antifungal properties. |

| Bioassay-Guided Fractionation | Sequentially separating the crude extract into simpler fractions and testing each for activity to isolate the active compound. | Used to systematically purify this compound from the crude fungal extract. |

| Dereplication | Early identification of known compounds in an active extract to focus resources on novel discoveries. | Confirmed that the active compound in the Favolaschia sp. extract was a novel chemical entity. |

Precursor Identification and Source Material Characterization Pertaining to this compound

The source of this compound is the fungus Favolaschia sp., specifically strain 87129. nih.gov The genus Favolaschia is a member of the Basidiomycetes and is known for producing a variety of bioactive secondary metabolites, including other steroids and polyketides. researchgate.netresearchgate.net Characterization of the source material is a critical step, as the production of secondary metabolites can be highly dependent on the specific fungal strain and the cultivation conditions.

The morphological and molecular characterization of Favolaschia sp. 87129 was essential to ensure its correct identification and to allow for the reproducible production of this compound. This typically involves microscopic examination of the fungal culture and sequencing of specific DNA regions, such as the internal transcribed spacer (ITS) region, to establish its phylogenetic relationship to other fungi. academicjournals.org

While the complete biosynthetic pathway of this compound has not been fully elucidated, its steroidal skeleton suggests that it is derived from the terpenoid pathway. The fundamental building blocks for terpenoid biosynthesis are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate pathway in fungi. These precursors are then sequentially assembled to form larger molecules, eventually leading to the sterol backbone. The biosynthesis of norsteroids, such as this compound, involves further enzymatic modifications of a primary sterol precursor, including demethylation and other oxidative reactions. nih.govpreprints.orgnih.gov The identification of the genes and enzymes involved in these later steps is an area of ongoing research.

| Aspect | Details | Significance |

|---|---|---|

| Source Organism | Favolaschia sp. strain 87129 (Basidiomycetes) | Provides a renewable source for this compound production through fermentation. |

| Taxonomic Identification | Morphological and molecular (ITS sequencing) characterization. | Ensures the correct identification and reproducibility of the producing strain. |

| Putative Precursors | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) from the mevalonate pathway. | Understanding the biosynthetic origin allows for potential pathway engineering to improve yields. |

Advanced Separation and Purification Techniques Applied to this compound Discovery

The isolation of this compound from the crude extract of Favolaschia sp. 87129 required a multi-step purification process employing advanced separation techniques. The goal of this process is to separate the compound of interest from a complex mixture of other metabolites, cellular components, and media constituents.

The initial step typically involves solvent extraction to partition the compounds based on their polarity. Following this, a series of chromatographic techniques are employed for further purification. For a compound like this compound, a combination of the following methods would be plausible:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Different stationary phases, such as silica gel or reversed-phase materials (e.g., C18), can be used with a gradient of solvents to separate compounds based on their polarity and hydrophobicity.

High-Performance Liquid Chromatography (HPLC): This is a high-resolution separation technique that is essential for the final purification of the compound. Reversed-phase HPLC is commonly used for the separation of steroids. The choice of column chemistry, such as biphenyl stationary phases, can offer unique selectivity for complex molecules. researchgate.net

Size-Exclusion Chromatography: This technique separates molecules based on their size and can be useful for removing high molecular weight contaminants.

Throughout the purification process, each fraction is tested for its antifungal activity to guide the selection of fractions for further purification. The purity of the final compound is assessed using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of the isolated this compound was ultimately elucidated using a combination of spectroscopic methods, including NMR and mass spectrometry. nih.gov

| Technique | Principle of Separation | Role in this compound Isolation |

|---|---|---|

| Solvent Extraction | Differential solubility of compounds in immiscible solvents. | Initial separation of this compound from the aqueous fermentation broth. |

| Column Chromatography | Differential adsorption of compounds to a solid stationary phase. | Initial fractionation of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and a mobile phase. | Final purification of this compound to homogeneity. |

Synthetic Pathways and Chemical Derivatization of Laschiatrion

Retrosynthetic Analysis and Proposed Total Synthesis Routes for Laschiatrion

Detailed information specifically outlining the retrosynthetic analysis and proposed total synthesis routes for this compound is not extensively available in the examined literature. Retrosynthetic analysis typically involves breaking down a target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. While total syntheses of other related natural products, such as certain favolasins and favolon, have been reported, the specific synthetic strategies applied to the norergostane skeleton of this compound are not detailed in the provided search results nih.gov. The synthesis of norsteroids in general can involve various chemical methods, including rearrangements, oxidations, or reductions of existing steroids.

Stereoselective and Enantioselective Synthesis Approaches for this compound Analogs

The development of stereoselective and enantioselective synthesis approaches is crucial for accessing complex molecules with defined three-dimensional structures, particularly those with multiple chiral centers like this compound. While the importance of stereoselective synthesis in generating specific stereoisomers and diastereomers is well-recognized in organic chemistry and pharmaceutical development, specific methodologies applied to the synthesis of this compound analogs with controlled stereochemistry are not detailed in the provided literature. Research in this area often involves the use of chiral catalysts, auxiliaries, or biocatalysis to favor the formation of one stereoisomer over others.

Exploration of Semisynthetic Modifications and Late-Stage Functionalization of this compound

Semisynthetic modifications and late-stage functionalization (LSF) are valuable strategies for generating structural analogs of natural products to explore structure-activity relationships and potentially improve properties. Semisynthesis involves using a naturally occurring compound as a starting material for chemical transformations nih.gov. LSF, in particular, focuses on selectively introducing functional groups onto complex molecules at a late stage in the synthetic sequence, avoiding lengthy de novo synthesis for each analog. Although these approaches are widely applied in natural product chemistry and drug discovery, specific examples of semisynthetic modifications or late-stage functionalization applied directly to this compound are not described in the provided search results.

Advanced Structural Elucidation and Conformational Analysis of Laschiatrion

Application of Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of Laschiatrion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structures. azooptics.comjchps.comstanford.edu By analyzing the interaction of atomic nuclei with a strong magnetic field, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. azooptics.comjchps.com For complex natural products like this compound, multi-dimensional NMR techniques are crucial for comprehensive structural assignment. globalresearchonline.netmestrelab.com

While specific detailed NMR data for this compound were not available in the provided search results, studies on compounds from Favolaschia species and related natural products highlight the general application of 1D and 2D NMR methods, including ¹H NMR and ¹³C NMR, as well as correlation spectroscopy experiments such as COSY, HSQC, and HMBC. dntb.gov.uaresearchgate.net These experiments allow for the identification of proton and carbon signals, determination of coupling partners, and mapping of correlations between protons and carbons, even across multiple bonds. dntb.gov.uaresearchgate.netmdpi.com This comprehensive analysis of NMR data is essential for piecing together the carbon framework and substituent positions, leading to the full structural assignment of novel compounds like this compound. stanford.edumestrelab.com

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Its Complexes

X-ray crystallography is a powerful technique that provides a direct visualization of the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, crystallographers can determine the precise coordinates of each atom, bond lengths, and bond angles. wikipedia.orglibretexts.org This technique is particularly valuable for confirming structures determined by other spectroscopic methods and for unequivocally establishing the absolute configuration of chiral molecules. gaussian.comcaltech.edu

While the search results indicate that X-ray crystallography has been employed in the study of compounds from Favolaschia genus winsomepublishing.org, it is not explicitly stated that a single-crystal X-ray structure of this compound itself has been obtained. The successful application of X-ray crystallography is dependent on obtaining suitable single crystals of the compound or its complexes. caltech.edu If a crystal structure of this compound were determined, it would provide definitive information on its solid-state conformation and stereochemistry, complementing the solution-state information obtained from NMR.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis of this compound

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of a molecule with high accuracy, allowing for the precise determination of its molecular formula. dntb.gov.ua Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides valuable information about the connectivity and substructures within the molecule. slu.se

This compound's molecular formula has been determined as C₃₄H₄₄O₆ with an average mass of 548.7200 using mass spectrometry np-mrd.org. The use of HRMS would have been critical in confirming this molecular formula by providing a highly accurate mass measurement. dntb.gov.ua Tandem MS, if applied, would involve fragmenting the this compound molecular ion and analyzing the masses of the resulting fragments. This fragmentation pattern provides a "fingerprint" that can be used to deduce the presence of specific functional groups and linkages within the molecule, further supporting the structural elucidation process. slu.se

Based on available information, the molecular formula and average mass of this compound are:

| Property | Value |

| Molecular Formula | C₃₄H₄₄O₆ |

| Average Mass | 548.7200 |

Circular Dichroism and Vibrational Spectroscopy for Chiroptical Properties and Conformational Dynamics of this compound

Circular Dichroism (CD) and Vibrational Spectroscopy, such as Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy, are valuable tools for studying the chiroptical properties and conformational dynamics of molecules, particularly those that are chiral. gaussian.comhindsinstruments.combruker.comwikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the electronic transitions and the stereochemistry of the molecule. bruker.comwikipedia.org Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and conformation. hindsinstruments.com VCD extends this by measuring the differential absorption of circularly polarized infrared light, offering insights into the three-dimensional arrangement of atoms and conformational preferences in solution. gaussian.comhindsinstruments.comrsc.org

This compound is described as having a steroid skeleton nih.gov, and steroids are known to be chiral molecules. Therefore, techniques like CD and VCD would be relevant for studying its chiroptical properties and conformational behavior in solution. While the provided search results discuss the principles and applications of CD and VCD for chiral molecules and biomolecules gaussian.comhindsinstruments.combruker.comwikipedia.orgrsc.org, there is no specific information detailing the application of these techniques to this compound. If applied, CD and VCD could provide valuable data on the absolute configuration and preferred conformations of this compound in different environments.

Electron Microscopy Techniques for Supramolecular Assemblies Involving this compound

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful imaging tools used to visualize the morphology and structure of materials at the nanoscale and even down to the atomic level in some cases. mdpi.comum.edu.mo These techniques are widely applied to study supramolecular assemblies, which are structures formed by the non-covalent association of molecules. researchgate.netnih.govnih.gov Electron microscopy can reveal the size, shape, and organization of these assemblies, providing insights into their formation and function. mdpi.comnih.gov

The provided search results discuss the use of electron microscopy for studying various types of supramolecular assemblies, particularly those formed by proteins and other biomolecules. mdpi.comum.edu.moresearchgate.netnih.govnih.gov However, there is no information within the search results to suggest that this compound forms supramolecular assemblies that have been investigated using electron microscopy. Therefore, while electron microscopy is a crucial technique for characterizing supramolecular structures, its application to this compound is not supported by the provided information.

Computational and Theoretical Investigations of Laschiatrion

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction of Laschiatrion

Quantum mechanical (QM) calculations are fundamental for determining the electronic structure of molecules, which in turn governs their chemical behavior and reactivity mdpi.comnorthwestern.edu. These calculations involve solving the Schrödinger equation to describe the distribution and behavior of electrons within a molecule northwestern.edu. For complex molecules like this compound, density functional theory (DFT) is a commonly used QM method mdpi.com. DFT calculations can provide insights into various properties, including molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic parameters (e.g., NMR shifts) slu.semdpi.com.

While specific detailed research findings on QM calculations solely focused on this compound's electronic structure and reactivity prediction were not extensively found in the search results, the principles of QM calculations are directly applicable to such studies. For instance, QM calculations can be used to predict reaction pathways and transition states, offering a theoretical basis for understanding how this compound might react with other molecules or undergo transformations uchicago.eduquantum-journal.org. The revision of the C-24 configuration of this compound to 24R, as suggested by some studies researchgate.netresearchgate.net, could potentially be supported or further investigated through QM calculations by comparing the relative stabilities and spectroscopic properties of different stereoisomers.

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and exploring their conformational landscape researchgate.netlammps.orgrsc.orgnih.govyoutube.com. MD simulations track the movement of atoms over time by applying classical mechanics, providing information about molecular flexibility, preferred conformations, and interactions with the environment nih.gov.

Conformational analysis is essential because a molecule's biological activity can be highly dependent on its three-dimensional structure and how it changes upenn.edu. For a complex molecule like this compound with multiple rings and stereocenters, MD simulations can help to identify low-energy conformations and understand the transitions between them upenn.edu. This is particularly relevant for norsteroids, where alterations in ring size can significantly impact molecular stability and reactivity by changing steric and electronic properties mdpi.com.

Although specific MD simulation studies focused exclusively on the conformational landscape of this compound were not prominently featured in the search results, MD simulations are widely used in the study of natural products and steroids to understand their dynamic behavior and how it relates to their function nih.govyoutube.commdpi.com. Applying MD simulations to this compound would involve defining appropriate force fields to describe the atomic interactions and then simulating the molecule's motion in a relevant environment (e.g., in vacuum, in a solvent, or within a lipid bilayer if membrane interactions are of interest) nih.gov. Analysis of the simulation trajectories would reveal the distribution of different conformations and their relative stabilities.

In Silico Prediction of Potential Biological Targets and Binding Modes for this compound

In silico methods, particularly molecular docking and virtual screening, are widely used to predict potential biological targets for a compound and understand how it might bind to them mdpi.complos.orgnih.gov. Molecular docking aims to predict the optimal binding pose and affinity of a ligand (this compound) within the binding site of a target protein mdpi.com. Virtual screening involves docking a compound against a library of potential protein targets or docking a library of compounds against a single target mdpi.com.

Given that this compound has demonstrated antifungal activity against human pathogens researchgate.netslu.semdpi.comnih.govmdpi.comdntb.gov.ua, in silico target prediction could focus on identifying potential protein targets in fungi or relevant human biological pathways involved in fungal infections. While the search results mention the use of in silico methods for predicting drug-target interactions and biological activities in general plos.orgnih.govbiorxiv.org, specific in silico studies detailing the predicted biological targets and binding modes of this compound were not found.

To perform such a study, the 3D structure of this compound would be required (potentially generated from its chemical structure and refined using QM or MD) mdpi.com. A library of potential target protein structures (e.g., fungal enzymes or transporters, human proteins involved in immune response or cell wall synthesis) would also be needed. Docking simulations would then be performed to assess the likelihood of this compound binding to these targets and to visualize the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site mdpi.com. This could provide hypotheses about the mechanism of this compound's antifungal activity.

Cheminformatic Analysis and Structural Analog Search for this compound-like Entities

Cheminformatics involves the use of computational techniques to handle, analyze, and utilize chemical information researchgate.netnih.gov. Cheminformatic analysis of this compound would involve characterizing its structural features using various molecular descriptors (e.g., molecular weight, lipophilicity, topological indices) and comparing them to those of other known compounds nih.gov.

A structural analog search would aim to identify compounds with similar chemical structures to this compound within large chemical databases nih.gov. This is often done using structural similarity metrics based on fingerprints or other molecular representations nih.gov. Identifying structural analogs can be valuable for several reasons:

It can help to understand the structural novelty of this compound.

It can reveal other compounds with potentially similar biological activities or properties.

It can provide a basis for Structure-Activity Relationship (SAR) studies by identifying compounds with small structural variations and their corresponding activities.

The search results highlight the use of cheminformatics for analyzing chemical datasets, clustering compounds by structural similarity, and identifying relationships between structure and biological effects researchgate.netnih.gov. While a specific cheminformatic analysis or structural analog search for this compound was not detailed, such an analysis would involve obtaining the chemical structure of this compound and using cheminformatics software and databases to calculate descriptors, perform similarity searches, and visualize structural relationships with other compounds. Given that this compound is described as having a new steroid skeleton researchgate.net, a structural analog search might reveal its unique position within the chemical space of steroids and triterpenoids.

Development of Predictive Models for Structure-Activity Relationships of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity collaborativedrug.comnih.govmdpi.comresearchgate.net. These models can be used to predict the activity of new or untested compounds and to guide the design of derivatives with improved properties collaborativedrug.comnih.gov. For this compound, QSAR models could be developed to predict its antifungal activity or activity against specific human pathogens based on structural modifications.

Developing QSAR models for this compound derivatives would require a dataset of this compound analogs with experimentally determined biological activity data collaborativedrug.commdpi.com. This dataset would ideally include compounds with variations in different parts of the this compound structure. Molecular descriptors would be calculated for each compound in the dataset, and statistical or machine learning methods would be used to build a model that relates the descriptors to the observed activity mdpi.comnih.gov.

The search results discuss the general principles and applications of QSAR modeling in drug discovery and toxicity prediction collaborativedrug.comnih.govmdpi.comnih.govnih.gov. They mention the use of various computational methods, including machine learning approaches, for building predictive models mdpi.comnih.gov. While no specific QSAR studies on this compound derivatives were found, the framework for developing such models is well-established. A successful QSAR model for this compound derivatives could provide valuable insights into which parts of the molecule are important for its antifungal activity and guide the synthesis of more potent or selective analogs.

Mechanistic Studies of Laschiatrion at the Molecular and Cellular Level

Transcriptional Regulation and Epigenetic Modifications Induced by LaschiatrionInformation regarding the effects of Laschiatrion on transcriptional regulation or the induction of epigenetic modifications was not identified. Transcriptional regulation, often modulated by signal transduction pathways, and epigenetic modifications, such as DNA methylation and histone modifications, play crucial roles in gene expression. While these are important areas of mechanistic study, there is no available data on this compound's influence on these processes.

Due to the limited availability of specific research findings on the molecular and cellular mechanisms of this compound in the public domain through the conducted searches, a detailed article covering all aspects of the provided outline cannot be fully generated at this time. The information available primarily focuses on its source, antifungal activity spectrum, and general structural classification.

Pharmacodynamic and Pharmacokinetic Insights for Laschiatrion in Preclinical Models

In Vitro Pharmacodynamic Profiling: Receptor Binding and Functional Assays

In vitro pharmacodynamic profiling is a fundamental step in understanding how a compound interacts with its intended biological targets, such as receptors, enzymes, or ion channels. Receptor binding assays are commonly used to determine the affinity and selectivity of a compound for specific receptors. These assays often utilize radioligands that bind to the receptor, allowing researchers to measure the displacement of the radioligand by the test compound to determine its binding affinity (Ki). pharmtech.compelagobio.comiaea.orgpatsnap.com Functional assays are then employed to assess the downstream effects of the compound binding to its target, evaluating whether it acts as an agonist, antagonist, or modulator, and quantifying its potency (EC50 or IC50). patsnap.comnih.govbioivt.combiocytogen.com These assays can measure various cellular responses, such as calcium mobilization, enzyme activity, or reporter gene expression, providing insights into the compound's mechanism of action at a cellular level. nih.govbioivt.com

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Systems

ADME studies are essential for understanding the pharmacokinetic profile of a drug candidate – what the body does to the drug. These studies evaluate how a compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eventually excreted from the body. pharmtech.combeckman.commedicilon.comallucent.combioivt.comaltasciences.com Preclinical ADME studies are often initiated with in vitro assays to assess properties like permeability, solubility, and metabolic stability in liver microsomes or hepatocytes. pharmtech.compatsnap.combeckman.combioivt.comwuxiapptec.com These in vitro data can help predict in vivo behavior and guide compound optimization. Subsequent in vivo ADME studies in animal models provide crucial data on bioavailability, plasma protein binding, tissue distribution, and routes of excretion (e.g., urine, feces). pharmtech.combeckman.commedicilon.comallucent.combioivt.comaltasciences.com Techniques such as LC-MS/MS are widely used for the bioanalysis of the parent compound and its metabolites in biological matrices. medicilon.comstjude.org Understanding a compound's ADME properties is critical for predicting human pharmacokinetics and informing dose selection for later clinical trials. pharmtech.comallucent.comnih.gov

Characterization of Metabolic Pathways and Metabolite Identification in Preclinical Models

Characterizing the metabolic pathways of a drug candidate in preclinical species is vital for understanding how the compound is transformed within the body. This process involves identifying the enzymes responsible for metabolism and the structures of the resulting metabolites. wuxiapptec.comfrontagelab.comeuropa.eujubilantbiosys.com In vitro studies using liver microsomes, hepatocytes, and recombinant enzymes are commonly used to determine metabolic stability and identify potential metabolic "soft spots" on the molecule. wuxiapptec.comfrontagelab.comjubilantbiosys.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are indispensable for the separation, detection, and structural elucidation of metabolites. frontagelab.comeuropa.eujubilantbiosys.commdpi.comnih.gov In vivo metabolite profiling in preclinical animal models helps to confirm the metabolic pathways observed in vitro and identify circulating or excreted metabolites. wuxiapptec.comfrontagelab.comjubilantbiosys.com Comparing the metabolic profiles across different preclinical species and with human in vitro systems is important for selecting relevant animal models for toxicology studies and predicting human metabolism. wuxiapptec.comfrontagelab.comjubilantbiosys.com

Elucidation of Drug-Drug Interaction Mechanisms Involving Laschiatrion at a Preclinical Level

Preclinical evaluation of potential drug-drug interactions (DDIs) is a critical aspect of drug development to predict how a new compound might affect the pharmacokinetics or pharmacodynamics of other co-administered drugs. Pharmacokinetic DDIs often involve the inhibition or induction of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, or transporters. bioivt.commdpi.comqps.comnih.gov In vitro studies using human liver microsomes, hepatocytes, and recombinant enzymes are used to assess a compound's potential to inhibit or induce major CYP isoforms and interact with key drug transporters. bioivt.commdpi.comqps.comnih.gov These studies help to identify potential interaction mechanisms and estimate the magnitude of the interaction. bioivt.commdpi.comnih.gov While preclinical animal DDI studies can provide some insights, direct extrapolation to humans can be challenging due to species differences in enzyme and transporter activity. mdpi.comcrownbio.comfda.gov Pharmacodynamic DDIs occur when the pharmacological effect of one drug is altered by another, which can be investigated through in vitro functional assays or in vivo studies assessing combined effects on relevant biomarkers or physiological endpoints. nih.govqps.comcrownbio.com

Biomarker Identification and Validation for Tracking this compound's Pharmacological Effects in Preclinical Settings

Biomarkers play a crucial role in preclinical studies for monitoring a compound's pharmacological effects, understanding its mechanism of action, and predicting potential efficacy and safety in the clinic. pelagobio.comcrownbio.comnih.govwuxiapptec.comnih.govfrontiersin.org Preclinical biomarkers can include molecular, cellular, or physiological indicators that are modulated by the test compound. crownbio.comnih.govwuxiapptec.com Identification of potential biomarkers often involves exploring changes in gene expression, protein levels, or metabolic profiles in response to compound administration in in vitro or in vivo preclinical models. pelagobio.comcrownbio.comwuxiapptec.comnih.govnih.gov Techniques such as genomics, proteomics, metabolomics, and immunoassays are employed for biomarker discovery and measurement. pelagobio.comeuropa.euwuxiapptec.comnih.govnih.gov Validation of preclinical biomarkers is essential to ensure they are reliable, reproducible, and relevant to the pharmacological effect being studied. crownbio.comnih.govwuxiapptec.comnih.gov Validated biomarkers can be used to establish PK/PD relationships, guide dose selection, and provide translational links to clinical studies. crownbio.comnih.govnih.govfrontiersin.org

Unable to Generate Article: No Information Found for "this compound"

Following a comprehensive search of scientific databases and publicly available information, no data or research findings could be located for a chemical compound named "this compound." As a result, it is not possible to generate the requested article on its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

The creation of a scientifically accurate and informative article as outlined in the detailed instructions is entirely contingent on the availability of existing research on the specified compound. Without any foundational information on the chemical structure, biological activity, or synthetic routes related to "this compound," the development of content for the following sections is unachievable:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Laschiatrion Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Laschiatrion Derivatives:QSAR modeling necessitates a dataset of compounds with measured biological activities.

To proceed with this request, it would be necessary to have access to initial research data on "this compound," such as its chemical structure, biological target, and any preliminary activity data. Without this fundamental information, any attempt to generate the requested article would result in speculation and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for Laschiatrion Quantification and Characterization in Complex Matrices

Development and Validation of Chromatographic Methods (HPLC-MS, GC-MS) for Laschiatrion and Its Metabolites

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the analysis of this compound. thermofisher.comnih.gov These methods provide the necessary sensitivity and selectivity to quantify the parent compound and its primary metabolites, such as Hydroxy-Laschiatrion and Desmethyl-Laschiatrion, in matrices like plasma, urine, and tissue homogenates. nih.gov

HPLC-MS/MS: A robust and sensitive HPLC-tandem mass spectrometry (MS/MS) method has been validated for the simultaneous quantification of this compound and its key metabolites. nih.govrsc.orgmaastrichtuniversity.nl Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. maastrichtuniversity.nl Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high selectivity and low limits of quantification. rsc.orggcms.cz The method has been validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. wjpmr.commdpi.com

GC-MS: For certain volatile or semi-volatile metabolites of this compound, GC-MS offers superior chromatographic resolution. thermofisher.comcreative-proteomics.com Prior to analysis, samples require a derivatization step, commonly silylation, to increase the volatility and thermal stability of the analytes. thermofisher.comnih.gov Electron ionization (EI) is typically used, generating reproducible fragmentation patterns that aid in structural elucidation and compound identification through spectral library matching. thermofisher.comcreative-proteomics.com GC-MS is particularly valuable for untargeted metabolomics studies aiming to discover novel biotransformation products of this compound. creative-proteomics.comnih.gov

Table 1: Validation Summary of HPLC-MS/MS Method for this compound and Metabolites in Human Plasma This table is interactive. You can sort and filter the data.

| Analyte | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

|---|---|---|---|---|---|

| This compound | 0.5 - 500 | 0.5 | 98.7 - 102.1 | < 4.5 | 95.3 |

| Hydroxy-Laschiatrion | 1.0 - 1000 | 1.0 | 97.5 - 103.4 | < 5.1 | 92.8 |

Application of Capillary Electrophoresis and Microfluidics for this compound Analysis

Capillary Electrophoresis (CE): Capillary electrophoresis has emerged as a powerful, "green" alternative for the analysis of this compound, offering high separation efficiency, short analysis times, and minimal solvent consumption. mdpi.com In capillary zone electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a fused silica capillary under the influence of a high electric field. mdpi.com This technique is particularly well-suited for the analysis of charged metabolites of this compound. The method's performance is optimized by adjusting parameters such as buffer pH, voltage, and injection time. mdpi.com Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, making it ideal for analyzing volume-limited biological samples. youtube.com

Microfluidics: Microfluidic, or "lab-on-a-chip," technology represents a significant advancement in the rapid analysis of this compound. nih.govmdpi.com These miniaturized devices integrate sample preparation, separation, and detection on a single chip, drastically reducing sample and reagent volumes and analysis time. nih.gov Microfluidic systems can be designed for high-throughput screening or point-of-care diagnostics. mdpi.com The integration of microfluidics with various detection methods, such as electrochemical or optical sensors, allows for the development of portable and highly sensitive analytical systems for this compound monitoring. mdpi.com

Isotopic Labeling Strategies for Tracing this compound's Fate in Biological Systems

Stable isotope labeling (SIL) is an indispensable tool for elucidating the metabolic pathways of this compound. wikipedia.orgnih.gov By replacing certain atoms (e.g., ¹²C, ¹H, ¹⁴N) in the this compound molecule with their stable heavy isotopes (e.g., ¹³C, ²H, ¹⁵N), a labeled version of the compound is created that is chemically identical but mass-distinguishable from the unlabeled drug. wikipedia.org

When administered to a biological system, the labeled this compound follows the same metabolic routes as the unlabeled compound. researchgate.net Mass spectrometry can then be used to track the incorporation of the heavy isotopes into downstream metabolites. wikipedia.org This approach allows for:

Unambiguous identification of metabolites: Labeled metabolites exhibit a characteristic mass shift and isotopic pattern, distinguishing them from endogenous molecules.

Accurate quantification: A labeled version of this compound can be used as an ideal internal standard in quantitative MS assays, correcting for variations in sample preparation and instrument response. nih.gov

Metabolic flux analysis: SIL studies enable the measurement of the rates of metabolic reactions, providing a dynamic view of how this compound is processed and eliminated by the system. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Interactions

Understanding how this compound interacts with its biological targets in real-time and within a native environment is crucial. Advanced spectroscopic techniques enable the in situ monitoring of these interactions without the need for extensive sample preparation. spectroscopyonline.comresearchgate.net

Raman Spectroscopy: This technique provides detailed chemical information by detecting the vibrational modes of molecules. mdpi.com In situ Raman spectroscopy can be used to monitor conformational changes in a target protein upon binding of this compound or to track the compound's distribution within a single cell with high spatial resolution. spectroscopyonline.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is another vibrational technique that is sensitive to the functional groups within a molecule. mdpi.com It can be employed to study the binding of this compound to its receptor by observing changes in the protein's secondary structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular structure and dynamics in solution. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are in close contact with its biological target, providing valuable insights into the binding mode.

These advanced spectroscopic methods are critical for bridging the gap between static structural data and the dynamic interactions that govern this compound's biological activity. southampton.ac.uk

Future Directions and Emerging Research Avenues for Laschiatrion

Integration of Research with Systems Biology and Network Pharmacology

Systems biology and network pharmacology are powerful approaches for understanding the complex interactions of chemical compounds within biological systems. nih.govbmbreports.orgnih.gov In the context of a novel compound, research would typically involve:

Target Identification: Using computational models to predict the protein targets of the compound based on its chemical structure.

Pathway Analysis: Mapping the identified targets to specific signaling or metabolic pathways to understand the compound's potential effects on cellular processes. bmbreports.org

Network Construction: Building interaction networks that include the compound, its targets, and associated diseases to elucidate its mechanism of action from a holistic perspective. bmbreports.orgnih.gov

These methods help in moving beyond a one-drug, one-target paradigm to a more comprehensive understanding of a compound's therapeutic potential and possible off-target effects. nih.gov

Exploration of Novel Therapeutic or Biotechnological Applications (mechanistic focus)

Discovering new applications for a compound is driven by understanding its mechanism of action. nih.gov For any new chemical entity, this exploration would involve:

Screening Assays: Testing the compound in various biological assays to identify potential activities, such as antimicrobial, anti-inflammatory, or anti-cancer effects.

Mechanism of Action Studies: Once an activity is identified, detailed studies are conducted to determine how the compound exerts its effect at the molecular level. For instance, if a compound shows anti-inflammatory properties, research would focus on its interaction with inflammatory pathways and molecules like microtubules or inflammasomes. nih.gov

Biotechnological Potential: Investigating non-therapeutic uses, such as applications in bioremediation, as catalysts in industrial processes, or as components in biosensors. researchgate.netresearchgate.net The broad substrate specificity of some enzymes, for example, allows them to degrade various synthetic compounds, a property that could be explored for a new molecule. researchgate.net

Advancements in Synthetic Approaches for Scalable Production

For a compound to be viable for therapeutic or biotechnological use, it must be producible in large quantities efficiently and economically. Research in this area would focus on:

Total Synthesis: Developing a complete chemical synthesis route from simple, commercially available starting materials.

Semisynthesis: Modifying a naturally occurring precursor to produce the final compound, which can often be more efficient than total synthesis.

Biocatalysis and Fermentation: Utilizing engineered microorganisms or enzymes to produce the compound or key intermediates, which can be a more sustainable and scalable approach. nih.gov Advances in the biochemistry and genetics of organisms like Aspergillus terreus have enabled the direct fermentation of complex molecules. nih.gov

Interdisciplinary Collaborations for Comprehensive Characterization

The complete understanding of a novel compound requires a multifaceted approach, necessitating collaboration between experts in various fields. researchgate.netyale.edu Such collaborations are crucial for:

Comprehensive Analysis: Integrating knowledge from chemists (for synthesis and structural analysis), biologists (for determining biological activity), pharmacologists (for understanding its effects in an organism), and computational scientists (for modeling and data analysis). yale.edu

Accelerating Translation: Fostering the transition of a compound from laboratory discovery to practical application ("bench to bedside") by bringing together diverse perspectives and methodologies. yale.edu

Innovation: Promoting new ways of thinking and approaching research problems, which can lead to novel discoveries and applications that might be missed within a single discipline. yale.edu Effective interdisciplinary teams can produce more creative and novel results than conventional research teams. plos.org

Remaining Challenges and Open Questions in Research

Research on any new compound faces inherent challenges and unanswered questions. nih.govnih.gov For a substance like "Laschiatrion," these would include:

Fundamental Properties: The most basic questions would be its chemical structure, stability, solubility, and other physicochemical properties, which are currently unknown.

Biological Activity and Toxicity: A primary challenge is to determine if the compound has any biological effect at all, and if so, whether it is beneficial or harmful.

Resource Allocation: Securing funding and assembling a research team with the necessary expertise are significant hurdles in the early stages of investigation. researchgate.netzanteris.com

Methodological Consistency: Ensuring that research questions are aligned with the appropriate methodology and that data collection is robust and reproducible is a constant challenge in scientific inquiry. nih.gov

Without any foundational data on "this compound," all these points remain open questions, and the primary challenge is the absence of the compound itself in the scientific literature.

Q & A

Q. How to ensure ethical reporting of negative or inconclusive results in this compound research?

- Methodological Answer : Adhere to COPE guidelines. Clearly describe experimental limitations (e.g., low yields, instability). Publish negative results in repositories like Zenodo to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.